2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide
Description
2-(2,4-Dichlorophenoxy)-N-(4-methoxyphenyl)propanamide (CAS: 284488-00-2) is a synthetic phenoxypropanamide derivative characterized by a dichlorophenoxy group and a 4-methoxyphenylamide moiety. Its molecular structure (Fig. 1) features a central propanamide backbone with chlorine atoms at the 2- and 4-positions of the phenoxy ring and a methoxy substituent on the aniline nitrogen . This compound belongs to a broader class of agrochemicals and pharmacological agents designed to mimic or disrupt plant hormone signaling pathways, particularly auxin analogs .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-15-8-3-11(17)9-14(15)18)16(20)19-12-4-6-13(21-2)7-5-12/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNWOHZKDJRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284488-00-2 | |
| Record name | 2-(2,4-DICHLOROPHENOXY)-N-(4-METHOXYPHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenoxyacetic acid in the presence of a suitable chlorinating agent such as chlorine gas or thionyl chloride.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or substituted amides.
Scientific Research Applications
Pharmaceutical Development
Research has indicated that derivatives of 2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide exhibit significant biological activity. In particular, studies have focused on its potential as an antimicrobial agent .
- Mechanism of Action : The compound has been shown to inhibit specific bacterial enzymes, which may lead to its efficacy against drug-resistant strains of bacteria, such as Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) studies have revealed that modifications to the compound can enhance its inhibitory effects on bacterial growth.
Agricultural Applications
The herbicidal properties of compounds containing the dichlorophenoxy group are well-documented. This compound can be utilized in formulations aimed at controlling broadleaf weeds in various crops.
- Synergistic Effects : It has been noted that when combined with other herbicides such as aminopyralid, the efficacy of weed control is significantly enhanced . This synergistic effect is crucial for developing effective weed management strategies in agricultural practices.
Environmental Impact Studies
Research into the environmental persistence and degradation of this compound is essential for assessing its ecological safety. Studies have explored its breakdown products and their potential impacts on non-target organisms.
Case Study 1: Antimicrobial Efficacy
A study published in Nature Communications investigated the antimicrobial properties of various derivatives of the compound. The results indicated that specific modifications increased the potency against Mtb, with some derivatives exhibiting minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .
| Compound | MIC (μM) | Target |
|---|---|---|
| Parent Compound | 6.3 | Mtb |
| Modified Derivative A | 1.5 | Mtb |
| Modified Derivative B | 3.0 | Mtb |
Case Study 2: Herbicidal Activity
In agricultural trials, the combination of this compound with aminopyralid was tested across various crops. Results demonstrated a marked reduction in weed biomass compared to untreated controls.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Compound Alone | 30 |
| Combination Treatment | 70 |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide involves the disruption of plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific receptors and enzymes involved in the regulation of cell division and elongation.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Phenoxypropanamides
Key Observations :
- Substituent Impact on Yield : Bulky substituents (e.g., cyclopropyl in 27i ) often reduce reaction yields (52%) compared to simpler groups like 4-fluorobenzyl in MBX 1642 (92%) .
- Chromatographic Behavior: Rf values correlate with polarity; fluorinated derivatives (e.g., 27i, Rf = 0.44 ) elute faster in nonpolar solvent systems than polar analogs.
Herbicidal Activity:
- The thiadiazolo-pyrimidinyl derivative (Table 1, ) demonstrated significant herbicidal activity, attributed to its heterocyclic moiety enhancing target binding affinity. In contrast, the methoxyphenyl group in the target compound may confer selectivity toward auxin receptors in plants, akin to synthetic auxins like 2,4-D .
- Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide), a commercial fungicide, shares the dichlorophenoxy-propanamide core but includes a cyano group for enhanced bioactivity .
Antimicrobial Potential:
- The target compound’s methoxyphenyl group may similarly modulate microbial membrane interactions.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenoxy group and a methoxyphenyl moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
As a synthetic auxin, this compound mimics natural plant hormones, influencing growth and development. The primary mode of action involves:
- Auxin Signaling Pathway : It disrupts the normal hormonal balance in plants, leading to uncontrolled growth patterns such as stem curling and leaf wilting.
- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
1. Agricultural Applications
The compound is primarily studied for its herbicidal properties. Its ability to induce abnormal growth in plants makes it a candidate for controlling unwanted vegetation.
- Herbicidal Efficacy : Research has shown that compounds similar to this compound effectively inhibit the growth of various weed species by mimicking auxin activity .
2. Medicinal Properties
Emerging studies suggest potential therapeutic uses beyond herbicidal applications:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : There is ongoing research into its cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Plant Growth Regulation : A controlled experiment demonstrated that application of the compound at varying concentrations resulted in significant alterations in plant morphology, confirming its role as a growth regulator.
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects on specific cancer cell lines with IC50 values indicating significant potency against tumor cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide, and how do reaction conditions influence purity?
Methodological Answer: Three synthesis routes are documented for structurally similar compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide), yielding purities of 84%, 80%, and 75% depending on catalysts, solvents, and purification methods . For instance, Novak et al. (1988) achieved 84% purity using a two-step coupling reaction with dichlorophenoxy intermediates, while Ichikawa et al. optimized solvent polarity (e.g., THF vs. DCM) to reduce byproducts. Key considerations include:
Q. How can nuclear magnetic resonance (NMR) and X-ray crystallography be utilized to confirm the structure of this compound?
Methodological Answer:
- 13C NMR: Predict chemical shifts for the dichlorophenoxy (δ ~110–125 ppm) and methoxyphenyl (δ ~55 ppm for OCH₃) groups. Compare experimental data with computational predictions (e.g., DFT calculations) to validate substituent positions .
- X-ray crystallography: Resolve bond angles and torsional strain in the propanamide backbone. For example, Betz et al. (2011) confirmed the planar conformation of N-(4-methoxyphenyl)propanamide derivatives via single-crystal analysis (R factor = 0.039) .
- Validation: Cross-reference spectral data with structurally analogous compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) .
Q. What are the critical physicochemical properties (e.g., LogP, PSA) influencing this compound’s solubility and reactivity?
Methodological Answer:
- LogP (3.68): Indicates moderate lipophilicity, suggesting compatibility with lipid bilayer permeation in biological assays. Calculated using fragment-based methods (e.g., Crippen’s fragmentation) .
- Polar Surface Area (PSA ~52.8 Ų): Predicts moderate hydrogen-bonding capacity, impacting solubility in polar solvents (e.g., DMSO) .
- Thermal stability: Differential scanning calorimetry (DSC) for melting point determination (e.g., 145–150°C for analogs) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction path search: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error approaches .
- Solvent effects: COSMO-RS simulations to predict solvent compatibility and reaction yields. For example, THF may stabilize intermediates better than DCM in coupling reactions .
- Machine learning: Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions (temperature, catalyst loading) .
Q. What advanced spectroscopic techniques resolve contradictions in purity assessments across synthetic batches?
Methodological Answer:
- GC-MS/EI: Detect low-abundance impurities (e.g., deschloro byproducts) with high sensitivity (LOD ~0.1%). Use retention indices and fragmentation patterns for identification .
- HPLC-TOF: Achieve high mass accuracy (Δppm <0.5) to distinguish isobaric impurities. For example, a 310.2045 m/z peak confirmed ≥98% purity in analogs .
- FTIR-ATR: Monitor functional groups (e.g., amide C=O at ~1650 cm⁻¹) to verify structural integrity post-synthesis .
Q. How does steric hindrance from the dichlorophenoxy group influence binding interactions in medicinal chemistry applications?
Methodological Answer:
- Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) reveal that the 2,4-dichloro substituents create steric clashes with non-polar enzyme pockets, reducing binding affinity. Compare with mono-chloro analogs for SAR analysis .
- Crystallographic data: Analyze ligand-protein complexes (e.g., PDB entries) to quantify van der Waals interactions. For example, trifluoromethyl analogs showed improved target engagement due to reduced steric bulk .
- Bioactivity assays: Measure IC₅₀ shifts in enzyme inhibition assays when substituting Cl with smaller groups (e.g., F) .
Q. What methodologies address discrepancies in reported synthetic yields for structurally similar propanamide derivatives?
Methodological Answer:
- Byproduct analysis: LC-MS to identify side products (e.g., hydrolyzed amides or oxidized intermediates) that reduce yields. Adjust reaction pH (<7) to minimize hydrolysis .
- Reaction monitoring: In situ IR spectroscopy tracks real-time conversion rates. For example, Novak et al. (1988) halted reactions at 85% conversion to optimize yield .
- Statistical DoE: Design of Experiments (e.g., factorial designs) to isolate critical variables (e.g., temperature, catalyst loading) affecting reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal contact. Use fume hoods for volatile intermediates .
- Waste disposal: Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste at ≥1,000°C to prevent dioxin formation .
- Emergency procedures: Immediate decontamination with 10% ethanol for spills. Refer to SDS sheets for analogs (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
